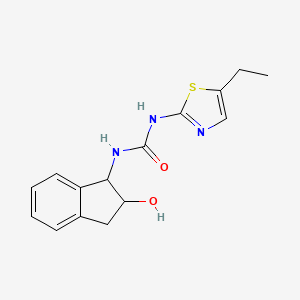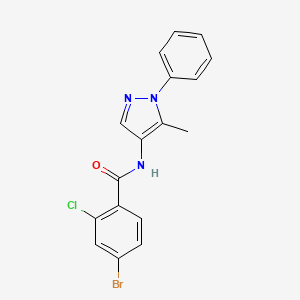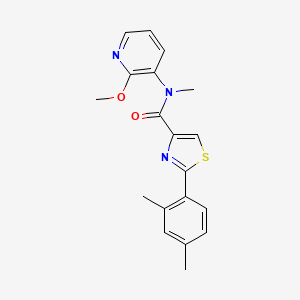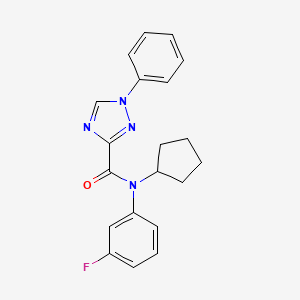![molecular formula C17H19N3O B7663504 (2R)-2-(imidazo[1,2-a]pyridin-3-ylmethylamino)-3-phenylpropan-1-ol](/img/structure/B7663504.png)
(2R)-2-(imidazo[1,2-a]pyridin-3-ylmethylamino)-3-phenylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(imidazo[1,2-a]pyridin-3-ylmethylamino)-3-phenylpropan-1-ol, also known as IPMP or Imidazo[1,2-a]pyridin-3-ylmethylamino-phenylpropanol, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. IPMP is a chiral molecule that has a unique structure with an imidazo[1,2-a]pyridine ring system, a phenyl group, and a hydroxyl group.
Mechanism of Action
The mechanism of action of (2R)-2-(imidazo[1,2-a]pyridin-3-ylmethylamino)-3-phenylpropan-1-ol is not fully understood. However, studies have shown that it acts by inhibiting various enzymes and signaling pathways involved in inflammation, tumor growth, and viral replication. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. It also inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In addition, this compound has been shown to inhibit the replication of HIV and influenza viruses by interfering with viral entry and replication.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, tumor growth, and viral replication in vitro and in vivo. This compound has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) in animal models of inflammation. It has also been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. In addition, this compound has been shown to inhibit the replication of HIV and influenza viruses in vitro.
Advantages and Limitations for Lab Experiments
(2R)-2-(imidazo[1,2-a]pyridin-3-ylmethylamino)-3-phenylpropan-1-ol has several advantages for lab experiments. It is a potent and selective inhibitor of various enzymes and signaling pathways involved in inflammation, tumor growth, and viral replication. It is also relatively easy to synthesize and purify. However, this compound has some limitations for lab experiments. It is a chiral molecule that exists as a diastereomeric mixture of (2R)- and (2S)-isomers, which can complicate experiments that require the use of a specific isomer. In addition, this compound has limited solubility in water, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research on (2R)-2-(imidazo[1,2-a]pyridin-3-ylmethylamino)-3-phenylpropan-1-ol. One direction is to study the structure-activity relationship (SAR) of this compound to identify more potent and selective analogs. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound to optimize its use as a drug candidate. Additionally, this compound could be studied as a potential therapeutic agent for other diseases such as autoimmune diseases and neurodegenerative diseases. Finally, the use of this compound in combination with other drugs could be explored to enhance its therapeutic effects.
Synthesis Methods
The synthesis of (2R)-2-(imidazo[1,2-a]pyridin-3-ylmethylamino)-3-phenylpropan-1-ol is a complex process that involves several steps. The most common method of synthesizing this compound is through the reaction of 2-amino-3-phenylpropan-1-ol with imidazo[1,2-a]pyridine-3-carboxaldehyde. This reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid and yields this compound as a diastereomeric mixture of (2R)- and (2S)-isomers. The diastereomeric mixture can be separated using various methods such as column chromatography or recrystallization.
Scientific Research Applications
(2R)-2-(imidazo[1,2-a]pyridin-3-ylmethylamino)-3-phenylpropan-1-ol has potential applications in various fields of scientific research. One of the primary areas of research is in the field of medicinal chemistry. This compound has been shown to have potent anti-inflammatory, anti-tumor, and anti-viral activities. It has been studied as a potential drug candidate for the treatment of various diseases such as cancer, HIV, and influenza.
Properties
IUPAC Name |
(2R)-2-(imidazo[1,2-a]pyridin-3-ylmethylamino)-3-phenylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c21-13-15(10-14-6-2-1-3-7-14)18-11-16-12-19-17-8-4-5-9-20(16)17/h1-9,12,15,18,21H,10-11,13H2/t15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LELBCOPFZDPZTA-OAHLLOKOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)NCC2=CN=C3N2C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](CO)NCC2=CN=C3N2C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-methylphenyl)-N-[1-[(4-methylphenyl)methyl]-2-oxopyridin-3-yl]pyrazole-4-carboxamide](/img/structure/B7663422.png)




![(2R)-2-[(2,6-dimethyloxan-4-yl)amino]-3-phenylpropan-1-ol](/img/structure/B7663459.png)

![2-ethoxy-N-[[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]aniline](/img/structure/B7663473.png)
![methyl (2R)-2-[(3-bromo-5-methylbenzoyl)amino]propanoate](/img/structure/B7663480.png)
![2-(2-chloro-4-fluorophenyl)-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]acetamide](/img/structure/B7663483.png)

![2-(difluoromethoxy)-N-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]aniline](/img/structure/B7663501.png)
![N-[4-(methoxymethyl)-1,3-thiazol-2-yl]-3-methyl-2-phenylazetidine-1-carboxamide](/img/structure/B7663513.png)
![4-(difluoromethyl)-1-(2-methylpropyl)-N-[(3-sulfamoylphenyl)methyl]pyrazole-3-carboxamide](/img/structure/B7663518.png)
